molecular formula C14H18N4O2 B4950900 (2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine

(2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine

Cat. No.: B4950900
M. Wt: 274.32 g/mol
InChI Key: XJRRGKGNHKRFGY-PHIMTYICSA-N
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Description

(2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine is a complex organic compound featuring a morpholine ring substituted with a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine typically involves the formation of the oxadiazole ring followed by its attachment to the morpholine core. One efficient method for synthesizing oxadiazoles is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The morpholine ring can be introduced through nucleophilic substitution reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like copper catalysts for oxidation , reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridinyl moiety yields pyridinyl-methanones .

Scientific Research Applications

Chemistry

In chemistry, (2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

The oxadiazole ring is a known pharmacophore in various therapeutic agents, including antimicrobials and anticancer drugs .

Industry

In industry, the compound can be used in the development of new materials, such as fluorescent dyes and sensors .

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as 5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one and 3-(5-(cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine .

Uniqueness

What sets (2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the morpholine ring with the pyridinyl-oxadiazole moiety offers a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-7-18(8-11(2)19-10)9-13-16-14(17-20-13)12-5-3-4-6-15-12/h3-6,10-11H,7-9H2,1-2H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRRGKGNHKRFGY-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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